N-(4-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring:
- A 4-fluorophenyl group linked to the acetamide nitrogen.
- A thioether bridge connecting the acetamide to a 1,3,4-thiadiazole ring.
- A 5-position substitution on the thiadiazole with a 2-(4-methoxyphenyl)acetamido group.
This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-27-15-8-2-12(3-9-15)10-16(25)22-18-23-24-19(29-18)28-11-17(26)21-14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBOPIZSORYVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiadiazole ring : Known for its biological activity.
- Fluorophenyl group : Enhances lipophilicity and potential biological interactions.
- Methoxyphenyl acetamido moiety : May contribute to the compound's efficacy against cancer.
Anticancer Properties
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. The specific compound this compound has been evaluated for its effects on various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 0.52 | Inhibits cell proliferation and induces cell cycle arrest |
| HCT116 (Colon Cancer) | 3.0 | Disrupts tubulin polymerization leading to cell death |
These results indicate that the compound has a potent inhibitory effect on cell viability across multiple cancer types.
The anticancer activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Inhibition of Tubulin Polymerization : Similar to other thiadiazole derivatives, it interferes with microtubule dynamics, which is crucial for mitosis.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing cancer cells from dividing.
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- A study published in PMC highlighted the ability of thiadiazole derivatives to reduce tumor growth in xenograft models. Specifically, compounds similar to this compound showed significant tumor size reduction compared to control groups .
- Another research article emphasized structure–activity relationships (SAR), indicating that modifications on the thiadiazole ring significantly influenced anticancer potency .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Pharmacological Comparison
Role of Substituents on Activity
- 4-Fluorophenyl Group : Common in pharmaceuticals for its electron-withdrawing effect, which enhances metabolic stability and membrane permeability .
- Thiadiazole Core : The 1,3,4-thiadiazole ring is a bioisostere for pyrimidine, enabling interactions with enzymes like VEGFR-2 and BRAF kinase .
- Methoxy vs. Trifluoromethyl :
- Thioether vs. Ether Linkage : Thioether (target compound) may improve radical scavenging and redox modulation compared to ether-linked analogs .
Pharmacological Data and Trends
- Anticancer Activity: Compounds with p-tolylamino () or ureido () groups show higher cytotoxicity, suggesting substituent polarity and hydrogen-bonding capacity are critical .
- Antimicrobial Activity : Imidazo-thiadiazole derivatives () exhibit broad-spectrum activity, likely due to the fused ring system enhancing DNA intercalation .
- Pesticidal Activity : Flufenacet’s trifluoromethyl and isopropyl groups disrupt lipid biosynthesis in weeds, a mechanism distinct from the target compound’s hypothetical pharmacological actions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
